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Compound of Interest

Compound Name: 4-Chloro-3-fluoro-2-iodoaniline

Cat. No.: B1427285

An In-depth Technical Guide to the Physicochemical Properties of 4-Chloro-3-fluoro-2-
iodoaniline

For the attention of researchers, scientists, and professionals in drug development, this guide
offers a detailed exploration of 4-Chloro-3-fluoro-2-iodoaniline. As a Senior Application
Scientist, my objective is to present a document that is not only scientifically rigorous but also
practically valuable, reflecting a deep understanding of the challenges and nuances of
chemical characterization in a research and development setting.

The structure of this guide is intentionally fluid, designed to logically present the available data
and methodologies for a compound where publicly available experimental data is limited. We
will begin with the foundational identity of the molecule, proceed to a comparative analysis of
its physicochemical properties using related isomers as benchmarks, detail the necessary
experimental protocols for its full characterization, and conclude with essential safety and
handling information. This approach ensures a comprehensive understanding, grounded in
both established knowledge and the practical steps required for further investigation.

Compound Identification and Molecular Structure

4-Chloro-3-fluoro-2-iodoaniline is a halogenated aromatic amine. Its structure, featuring a
combination of chloro, fluoro, and iodo substituents on an aniline core, makes it a potentially
valuable building block in the synthesis of complex organic molecules, particularly in the fields
of pharmaceuticals and materials science. The precise arrangement of these halogens and the
amino group dictates its reactivity and physical properties.
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A summary of its key identifiers is presented below:

Identifier Value Source
IUPAC Name 4-chloro-3-fluoro-2-iodoaniline

CAS Number 1018450-37-7 [1]
Molecular Formula C6HACIFIN [1112]
Molecular Weight 271.46 g/mol [1]
InChl Key PHRXRQKTLQGGHD-

UHFFFAOYSA-N

The molecular structure of 4-Chloro-3-fluoro-2-iodoaniline is depicted in the following

diagram:

Caption: Molecular structure of 4-Chloro-3-fluoro-2-iodoaniline.

Physicochemical Properties: A Comparative

Analysis

Direct experimental data for many of the physicochemical properties of 4-Chloro-3-fluoro-2-

iodoaniline are not readily available in the public domain. However, by examining closely

related isomers, we can establish a scientifically grounded estimation of its expected

properties. This comparative approach is fundamental in early-stage research where a

complete dataset for a novel compound is yet to be established.
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4-Chloro-3- .
4-Chloro-2- 2-Fluoro-4- Aniline (for
Property fluoro-2- . - . -
. . iodoaniline iodoaniline reference)
iodoaniline
) ) ) Colorless to
Solid (predicted) ] Off-white to ]
Appearance Solid brown oily
[3] brown powder[4] o
liquid[5]
Melting Point )
“0) Not available 39-43[6] 89-93[7] -6[5][8]
Boiling Point (°C)  Not available Not available 259[4][7] 184[5][8]
Sparingly soluble  Slightly soluble Sparingl
Water Solubility P . i J .y Insoluble[4] patingy
(predicted) (predicted) soluble[8]
pKa Not available Not available Not available 4.6

Discussion of Properties:

¢ Melting and Boiling Points: The melting point of a solid is indicative of the strength of its

crystal lattice. Given that the isomers 4-Chloro-2-iodoaniline and 2-Fluoro-4-iodoaniline are

solids with melting points of 39-43°C and 89-93°C respectively, it is highly probable that 4-

Chloro-3-fluoro-2-iodoaniline is also a solid at room temperature.[6][7] The variation in

melting points among these isomers can be attributed to differences in molecular symmetry

and intermolecular interactions (dipole-dipole, van der Waals forces) arising from the distinct

placement of the halogen substituents. The high boiling point of 2-Fluoro-4-iodoaniline

(259°C) is consistent with a molecule of its molecular weight and polarity.[4][7] We can

anticipate a similarly high boiling point for the target compound.

o Solubility: Like most anilines, 4-Chloro-3-fluoro-2-iodoaniline is expected to be sparingly

soluble in water.[8] The presence of the large, hydrophobic iodobenzene core is the primary

determinant of this property. However, the amino group can engage in hydrogen bonding

with protic solvents, and thus some solubility in polar organic solvents like ethanol and

methanol can be expected. Its solubility in nonpolar organic solvents such as

dichloromethane and ethyl acetate is predicted to be significantly higher.
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» pKa: The pKa of the conjugate acid of an aniline is a measure of the basicity of the amino
group. The pKa of aniline itself is approximately 4.6. The presence of electron-withdrawing
halogen substituents on the aromatic ring is expected to decrease the basicity of the amino
group (lower the pKa) by delocalizing the lone pair of electrons on the nitrogen atom, making
them less available for protonation. Consequently, the pKa of 4-Chloro-3-fluoro-2-
iodoaniline is predicted to be lower than 4.6.

Spectral Characteristics

While specific spectra for 4-Chloro-3-fluoro-2-iodoaniline are available from commercial
suppliers, a foundational understanding of its expected spectral features is crucial for its
identification and characterization.[9]

e 1H NMR: The proton NMR spectrum is expected to show two signals in the aromatic region,
corresponding to the two protons on the benzene ring. These signals will likely appear as
doublets or doublet of doublets due to coupling with each other and potentially with the
fluorine atom. The protons of the amino group (-NHz) will appear as a broad singlet, the
chemical shift of which can vary depending on the solvent and concentration.

e 13C NMR: The carbon NMR spectrum should display six distinct signals for the six carbon
atoms of the benzene ring, as they are all in unique chemical environments. The carbon
atoms bonded to the halogens will show characteristic chemical shifts and coupling patterns,
particularly the carbon bonded to fluorine (C-F coupling).

» IR Spectroscopy: The infrared spectrum will be characterized by N-H stretching vibrations of
the primary amine group, typically appearing as two bands in the region of 3300-3500 cm~1.
C-H stretching vibrations of the aromatic ring will be observed around 3000-3100 cm~1. The
C-N stretching vibration will be present in the 1250-1350 cm~? region. Characteristic
absorptions for the C-Cl, C-F, and C-I bonds will be found in the fingerprint region (below
1500 cm™1).

e Mass Spectrometry: The mass spectrum will show a molecular ion peak (M*) corresponding
to the molecular weight of the compound (271.46 g/mol ). A characteristic isotopic pattern for
the presence of one chlorine atom (M* and M+2 peaks in an approximate 3:1 ratio) will be a
key identifying feature. Fragmentation patterns will likely involve the loss of the substituents
and cleavage of the aromatic ring.
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Safety and Handling
4-Chloro-3-fluoro-2-iodoaniline is classified with a "Warning" signal word. The following

hazard and precautionary statements are associated with this compound:

¢ Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319
(Causes serious eye irritation), H335 (May cause respiratory irritation).

e Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray),
P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove
contact lenses, if present and easy to do. Continue rinsing).

As a standard practice when handling such chemicals, appropriate personal protective
equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. All
manipulations should be carried out in a well-ventilated fume hood.

Experimental Protocols for Physicochemical
Characterization

The following protocols are provided as standardized methods for the experimental
determination of the key physicochemical properties of 4-Chloro-3-fluoro-2-iodoaniline.

Determination of Melting Point (Capillary Method)

This method relies on the principle that a pure crystalline solid has a sharp, well-defined
melting point.

Methodology:

o Sample Preparation: A small amount of finely powdered, dry 4-Chloro-3-fluoro-2-
iodoaniline is packed into a capillary tube, sealed at one end, to a height of 2-3 mm.

o Apparatus Setup: The capillary tube is placed in a melting point apparatus, adjacent to a
calibrated thermometer.

e Heating: The sample is heated at a controlled rate. An initial rapid heating can be used to
approach the expected melting point, followed by a slower rate of heating (1-2°C per minute)
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as the melting point is neared.

+ Observation: The temperature at which the first drop of liquid appears (onset of melting) and
the temperature at which the last crystal melts (completion of melting) are recorded as the
melting point range.

The following workflow diagram illustrates this process:
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Caption: Workflow for Melting Point Determination.

Determination of Solubility

This protocol provides a qualitative and semi-quantitative assessment of solubility in various
solvents.

Methodology:

Solvent Selection: A range of solvents of varying polarity should be selected (e.g., water,
ethanol, methanol, acetone, ethyl acetate, dichloromethane, hexane).

e Sample Preparation: A known mass (e.g., 10 mg) of 4-Chloro-3-fluoro-2-iodoaniline is
placed into a series of test tubes.

¢ Solvent Addition: A known volume (e.g., 1 mL) of each selected solvent is added to a
separate test tube.

e Mixing: The tubes are agitated (e.g., using a vortex mixer) for a set period to facilitate
dissolution.

o Observation: The samples are visually inspected for the presence of undissolved solid.
Solubility can be classified as:

o Soluble: No visible solid particles.
o Sparingly Soluble: Some solid remains, but a significant portion has dissolved.

o Insoluble: The majority of the solid remains undissolved.

Determination of pKa (Potentiometric Titration)

This method determines the pKa by monitoring the pH of a solution of the compound as it is
titrated with a strong acid.

Methodology:
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e Solution Preparation: A solution of 4-Chloro-3-fluoro-2-iodoaniline of known concentration
is prepared in a suitable solvent system (e.g., a water-methanol mixture to ensure solubility).

e Apparatus Setup: A calibrated pH meter is placed in the solution.

« Titration: A standardized solution of a strong acid (e.g., HCI) is added in small, known
increments.

o Data Recording: The pH of the solution is recorded after each addition of the titrant.

o Data Analysis: A titration curve is generated by plotting pH versus the volume of titrant
added. The pKa is determined from the pH at the half-equivalence point (the point at which
half of the aniline has been protonated).

Conclusion

4-Chloro-3-fluoro-2-iodoaniline is a halogenated aniline with significant potential as a
synthetic intermediate. While a comprehensive, publicly available dataset of its
physicochemical properties is currently lacking, this guide has provided a robust framework for
its characterization. By leveraging data from related isomers, we have established scientifically
sound predictions for its key properties. Furthermore, the detailed experimental protocols
outlined herein offer a clear path for researchers to empirically determine these values. This
combination of predictive analysis and practical methodology provides a solid foundation for
the safe and effective use of 4-Chloro-3-fluoro-2-iodoaniline in research and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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